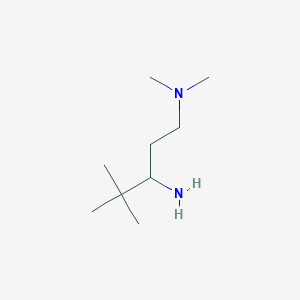

(3-Amino-4,4-dimethylpentyl)dimethylamine

Descripción general

Descripción

(3-Amino-4,4-dimethylpentyl)dimethylamine is a chemical compound with the molecular formula C9H22N2 and a molecular weight of 158.29 g/mol. It is a liquid at room temperature and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various chemical reactions involving the appropriate starting materials and reagents. One common synthetic route involves the reaction of (3-amino-4,4-dimethylpentyl)dimethylamine with suitable reactants under controlled conditions to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactions, purification processes, and quality control measures to ensure the compound meets the required standards for its intended applications.

Análisis De Reacciones Químicas

Types of Reactions: (3-Amino-4,4-dimethylpentyl)dimethylamine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding alcohols or ketones, while reduction reactions may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C8H18N2

- Molecular Weight : 158.24 g/mol

- CAS Number : 933738-55-7

The compound features a dimethylamino group attached to a branched alkyl chain, which contributes to its reactivity and solubility properties. Understanding these properties is crucial for its application in synthesis and biological studies.

Synthesis of Pharmaceuticals

DMAD is utilized as a building block in the synthesis of various pharmaceutical compounds. Its unique structure allows for the development of drugs with enhanced efficacy and reduced side effects. For instance, DMAD has been explored in the synthesis of novel analgesics and antidepressants due to its ability to modulate neurotransmitter activity.

Catalytic Reactions

Research indicates that DMAD can act as a catalyst in organic reactions, particularly in amination processes. Its ability to facilitate the formation of carbon-nitrogen bonds makes it valuable in synthesizing complex organic molecules. Studies have demonstrated that DMAD can improve yields and selectivity in reactions involving primary amines .

Material Science

In material science, DMAD has been investigated for its potential use in creating polymeric materials with specific properties. The incorporation of DMAD into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for applications in coatings and composites.

Case Study 1: Synthesis of Novel Antidepressants

A study published in the Journal of Medicinal Chemistry explored the use of DMAD in synthesizing a new class of antidepressants. The researchers found that modifications to the DMAD structure led to compounds with improved binding affinity for serotonin receptors, indicating potential therapeutic benefits.

Case Study 2: Catalytic Applications

In another study, DMAD was employed as a catalyst in the direct amination of alcohols. The results showed that using DMAD significantly increased the reaction rate and yield compared to traditional methods, highlighting its efficiency as a catalyst in organic synthesis .

Mecanismo De Acción

The mechanism by which (3-Amino-4,4-dimethylpentyl)dimethylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, enzyme inhibitor, or modulator of biological processes, depending on its application.

Comparación Con Compuestos Similares

(3-Amino-4,4-dimethylpentyl)dimethylamine can be compared with other similar compounds, such as:

N: 1 ,N 1 ,4,4-tetramethyl-1,3-pentanediamine

3-amino-4,4-dimethylpentanoic acid

These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific molecular structure and reactivity, which make it suitable for certain scientific and industrial uses.

Actividad Biológica

(3-Amino-4,4-dimethylpentyl)dimethylamine is a compound with significant biological activity, particularly in the context of its interaction with various biological targets. This article synthesizes findings from diverse sources to outline its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its amine functional groups and a branched alkyl chain. Its structural characteristics contribute to its solubility and reactivity, influencing its biological interactions.

Research indicates that this compound may act primarily through the activation of specific signaling pathways. A notable study highlighted its role in activating SHP1 (Src homology 2 domain-containing protein tyrosine phosphatase 1), which has implications for cancer therapy:

- SHP1 Activation : The compound demonstrated low micromolar activating effects on SHP1, with an EC50 range of 1.54–2.10 μM and significant selectivity over SHP2 (>32-fold) . This activation leads to the dephosphorylation of key signaling proteins such as STAT3 and ERK, thereby inhibiting cancer cell proliferation.

Antitumor Effects

The compound exhibits potent anti-tumor activity against various cancer cell lines:

- IC50 Values : In studies involving leukemia and lung cancer cells, IC50 values ranged from 1.65 to 5.51 μM, indicating strong cytotoxic effects .

Anti-inflammatory Properties

This compound also shows potential in modulating inflammatory responses:

- SHP1's Role in Inflammation : By enhancing SHP1 activity, the compound can suppress NF-κB and STAT1 signaling pathways, leading to reduced inflammation .

Case Studies

Several case studies have illustrated the effectiveness of this compound in preclinical settings:

- Leukemia Cell Lines : In vitro studies demonstrated that activation of SHP1 by this compound significantly inhibited the proliferation of leukemia cells.

- Lung Cancer Models : The compound was tested in various lung cancer models, showing reduced tumor growth and enhanced efficacy when combined with standard chemotherapeutic agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Compound | R1 | R2 | R3 | EC50 (μM) | Maximum Activation Fold |

|---|---|---|---|---|---|

| 5ax | H | >50 | ND | ND | ND |

| 5ay | -NH2 | H | 2.05 ± 0.14 | 5.54 ± 0.24 | |

| 5az | -NH2 | -OH | 2.10 ± 0.00 | 8.79 ± 0.17 | |

| 5ba | -NH2 | H | 1.54 ± 0.24 | 7.63 ± 0.20 |

Safety Assessment

Toxicological evaluations indicate that while there are some acute toxicity concerns at high doses, lower concentrations appear to be well-tolerated in animal models . Observations included transient clinical signs such as lethargy and gastrointestinal disturbances at elevated doses.

Propiedades

IUPAC Name |

1-N,1-N,4,4-tetramethylpentane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2/c1-9(2,3)8(10)6-7-11(4)5/h8H,6-7,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDLRARBCRDPFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCN(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.